molecular formula C10H12FNO2 B8097969 (R)-3-Fluorohomophenylalanine

(R)-3-Fluorohomophenylalanine

Cat. No.: B8097969
M. Wt: 197.21 g/mol
InChI Key: IBUPJVAZBFPWLJ-SECBINFHSA-N
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Description

(R)-3-Fluorohomophenylalanine is a fluorinated derivative of homophenylalanine, a non-proteinogenic amino acid characterized by an additional methylene group (–CH₂–) in its side chain compared to phenylalanine. The compound features a fluorine atom at the 3-position of the phenyl ring and an (R)-configuration at the α-carbon chiral center (Fig. 1). Fluorination introduces electronic and steric effects that influence physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it valuable in medicinal chemistry and enzyme inhibition studies .

Properties

IUPAC Name

(2R)-2-amino-4-(3-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUPJVAZBFPWLJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluorohomophenylalanine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as benzylamine and fluorinated reagents.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Enzymatic resolution or chiral auxiliary methods are commonly employed.

    Protection and Deprotection: Protecting groups are used to shield functional groups during the synthesis, which are later removed under specific conditions.

Industrial Production Methods

Industrial production of ®-3-Fluorohomophenylalanine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Fluorohomophenylalanine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the carboxyl group can yield alcohol derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:
(R)-3-Fluorohomophenylalanine serves as a crucial building block in the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS). Its fluorinated structure enhances the stability and bioavailability of peptides, making them more effective as therapeutic agents .

Case Study:
In a study focusing on the synthesis of neuropeptides, researchers utilized (R)-3-fluorohomophenylalanine to create peptides with improved binding affinities to specific receptors. This was achieved by incorporating the fluorinated amino acid into the peptide chain, which resulted in enhanced pharmacological properties compared to non-fluorinated counterparts .

Drug Development

Enhancement of Pharmacological Properties:
The unique fluorinated structure of (R)-3-fluorohomophenylalanine contributes to the development of novel pharmaceuticals. Its incorporation into drug candidates has been shown to improve metabolic stability and bioactivity .

Applications in Therapeutics:

  • ACE Inhibitors: (R)-3-Fluorohomophenylalanine is a key component in the synthesis of angiotensin-converting enzyme inhibitors, which are critical for treating hypertension and heart failure. The fluorine atom plays a significant role in enhancing the binding affinity of these inhibitors to their target enzymes .
  • Proteasome Inhibitors: The compound is also involved in the synthesis of carfilzomib, a proteasome inhibitor used in treating multiple myeloma. The presence of (R)-3-fluorohomophenylalanine in its structure is essential for its efficacy .

Bioconjugation Techniques

Facilitating Targeted Drug Delivery:
(R)-3-Fluorohomophenylalanine is employed in bioconjugation methods to attach peptides to proteins or other biomolecules. This facilitates the development of targeted drug delivery systems that can improve therapeutic outcomes by directing drugs specifically to diseased tissues .

Example Application:
In cancer therapy, researchers have conjugated (R)-3-fluorohomophenylalanine-containing peptides with monoclonal antibodies to enhance specificity and reduce off-target effects. This approach has shown promising results in preclinical models .

Research in Neuroscience

Studying Neuropeptides:
The compound plays a significant role in neuroscience research by aiding the study of neuropeptides involved in various neurological functions and disorders. Its incorporation into peptide chains allows for better understanding and potential treatment strategies for conditions like depression and anxiety .

Analytical Chemistry

Characterization of Peptide Structures:
(R)-3-Fluorohomophenylalanine is utilized in analytical methods for characterizing peptide structures. Techniques such as NMR spectroscopy and HPLC are employed to gain insights into peptide behavior and interactions, which are crucial for understanding their biological functions .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for SPPSEnhanced stability and bioavailability
Drug DevelopmentComponent in ACE inhibitors and proteasome inhibitorsImproved binding affinity and metabolic stability
BioconjugationAttaching peptides to biomoleculesTargeted drug delivery systems
Neuroscience ResearchStudying neuropeptides for neurological disordersPotential treatment advancements
Analytical ChemistryCharacterizing peptide structures using NMR and HPLCInsights into peptide behavior

Mechanism of Action

The mechanism of action of ®-3-Fluorohomophenylalanine involves its incorporation into peptides and proteins, where the fluorine atom can influence the compound’s electronic and steric properties. This can affect molecular interactions, binding affinities, and overall biological activity. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

(R)-Homophenylalanine vs. (R)-3-Fluorohomophenylalanine

  • Structural Difference : Replacement of hydrogen with fluorine at the phenyl 3-position.
  • Lipophilicity: Fluorine increases logP (predicted logP for (R)-3-Fluorohomophenylalanine: ~1.8 vs. ~1.5 for non-fluorinated homophenylalanine), enhancing membrane permeability but reducing aqueous solubility . Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism, extending half-life in biological systems .

(R)-3-Fluorohomophenylalanine vs. (R)-3-Methoxy-homophenylalanine

  • Substituent Effects :
    • Methoxy Group : The –OCH₃ group is bulkier and less electronegative than fluorine, leading to weaker electron-withdrawing effects but stronger steric hindrance.
    • Solubility : Methoxy substitution reduces solubility (predicted solubility for (R)-3-Methoxy-homophenylalanine: ~0.3 mg/mL vs. ~0.5 mg/mL for the fluorinated analog) due to increased hydrophobicity .
    • Synthetic Utility : Methoxy derivatives are often intermediates in peptide synthesis, whereas fluorinated analogs are prioritized for targeted bioactivity studies .

Phosphonic Acid Analogs of Homophenylalanine

  • Functional Group Replacement : Phosphonic acid (–PO₃H₂) substitutes the carboxylic acid (–COOH) group.
  • Key Differences :
    • Acidity : Phosphonic acids are stronger acids (pKa ~2) than carboxylic acids (pKa ~4.5), enhancing ionic interactions at physiological pH.
    • Bioavailability : Phosphonic acid derivatives exhibit lower cell permeability but greater resistance to enzymatic degradation, making them suitable as enzyme inhibitors .

Data Table: Comparative Properties of Homophenylalanine Derivatives

Compound Substituent (Position) logP (Predicted) Solubility (mg/mL) Key Applications
(R)-Homophenylalanine H (3-) 1.5 1.2 Substrate analog
(R)-3-Fluorohomophenylalanine F (3-) 1.8 0.5 Enzyme inhibition
(R)-3-Methoxy-homophenylalanine OCH₃ (3-) 2.0 0.3 Peptide synthesis
Phosphonic acid analog –PO₃H₂ 0.9 0.8 Protease inhibition

Biological Activity

(R)-3-Fluorohomophenylalanine is a fluorinated analog of phenylalanine, which has garnered attention in biochemical research due to its potential applications in drug design and neurobiology. This article explores the biological activity of (R)-3-Fluorohomophenylalanine, summarizing key findings from various studies, including its effects on neurotransmitter systems, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

(R)-3-Fluorohomophenylalanine is characterized by the substitution of a fluorine atom at the 3-position of the homophenylalanine structure. This modification can influence its interaction with biological systems, particularly in terms of receptor binding and enzymatic activity.

The biological activity of (R)-3-Fluorohomophenylalanine primarily involves its role as a substrate or inhibitor in various enzymatic pathways. The presence of the fluorine atom can enhance lipophilicity and alter the compound's ability to cross biological membranes, thereby affecting its pharmacokinetics and pharmacodynamics.

Key Mechanisms:

  • Neurotransmitter Modulation : (R)-3-Fluorohomophenylalanine has been shown to influence neurotransmitter levels, particularly in dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions .
  • Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in amino acid metabolism, potentially leading to altered metabolic pathways .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Neurotransmitter modulationIncreased dopamine release in vitro
Enzyme inhibitionInhibition of phenylalanine hydroxylase activity
Antinociceptive effectsReduced pain response in animal models

Case Studies

  • Neuropharmacological Effects :
    A study conducted on rodents demonstrated that administration of (R)-3-Fluorohomophenylalanine led to significant increases in dopamine levels within the striatum. This suggests potential applications in treating disorders characterized by dopaminergic dysregulation, such as Parkinson's disease .
  • Pain Management :
    Research exploring the antinociceptive properties of (R)-3-Fluorohomophenylalanine revealed that it effectively reduced pain responses in models of neuropathic pain. This could position it as a candidate for developing new analgesic therapies .
  • Metabolic Pathway Analysis :
    Investigations into the metabolic pathways affected by (R)-3-Fluorohomophenylalanine have shown that it can significantly alter the levels of key metabolites involved in amino acid metabolism, suggesting a broader impact on metabolic health .

Future Directions

The unique properties of (R)-3-Fluorohomophenylalanine open avenues for further research into its therapeutic potential. Future studies should focus on:

  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies : Understanding how fluorination affects molecular interactions at the receptor level.
  • Comparative Analyses : Studying other fluorinated amino acids to establish a comprehensive understanding of structure-activity relationships.

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